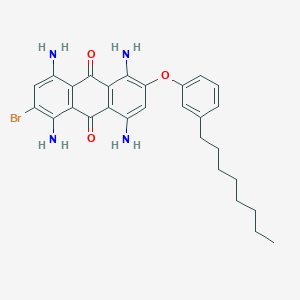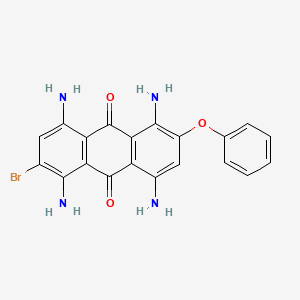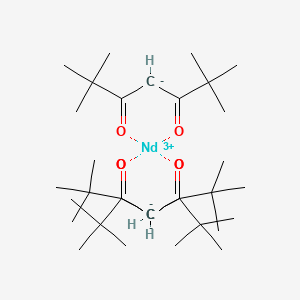
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound formed by the interaction of neodymium ions with 2,2,6,6-tetramethylheptane-3,5-dione. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications. The ligand, 2,2,6,6-tetramethylheptane-3,5-dione, is a bidentate ligand that forms stable complexes with lanthanide ions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione involves the reaction of pinacolone with methyl pivalate in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of neodymium.
Reduction: Reduction reactions can convert the neodymium ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethylheptane-3,5-dione ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of neodymium, while substitution reactions can produce a variety of neodymium complexes with different ligands .
科学研究应用
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications:
作用机制
The mechanism by which Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of the neodymium ion with the bidentate ligand. This coordination stabilizes the neodymium ion and enhances its reactivity in various chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging .
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: The ligand itself, which forms stable complexes with various metal ions.
Dipivaloylmethane: Another name for 2,2,6,6-tetramethyl-3,5-heptanedione, used in similar applications.
Uniqueness
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione is unique due to the specific properties imparted by the neodymium ion. These properties include enhanced magnetic and catalytic activities, making it more effective in certain applications compared to similar compounds .
属性
分子式 |
C33H57NdO6 |
|---|---|
分子量 |
694.0 g/mol |
IUPAC 名称 |
neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Nd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI 键 |
RYTASTJSRPPWBI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Nd+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)




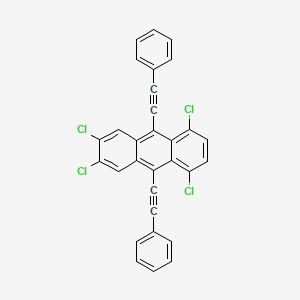
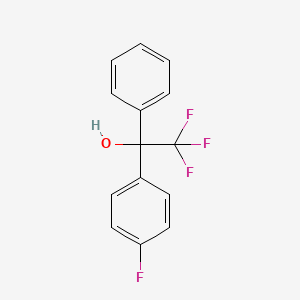
![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile](/img/structure/B15250370.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)

